IRE1alpha kinase-IN-1

Description

Overview of Endoplasmic Reticulum Homeostasis and Stress

The endoplasmic reticulum (ER) is a critical organelle within eukaryotic cells, responsible for a multitude of functions including the synthesis, folding, and modification of secretory and transmembrane proteins, as well as lipid biosynthesis and calcium storage. nih.govembopress.org Maintaining the delicate balance of these functions, known as ER homeostasis, is paramount for cellular health. nih.govmdpi.com However, various physiological and pathological conditions, such as high protein demand, nutrient deprivation, hypoxia, or the accumulation of misfolded proteins, can disrupt this equilibrium, leading to a state of "ER stress". mdpi.comfrontiersin.orgnih.gov To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). nih.govnih.gov The UPR aims to restore ER homeostasis by increasing the protein folding capacity, reducing the protein load, and enhancing the degradation of misfolded proteins through a process known as ER-associated degradation (ERAD). frontiersin.orgresearchgate.net If these adaptive measures fail to resolve the stress, the UPR can switch to a pro-apoptotic signaling pathway, leading to cell death. frontiersin.orgnih.gov

The IRE1α Branch of the Unfolded Protein Response (UPR)

The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors: inositol-requiring enzyme 1α (IRE1α), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). nih.govfrontiersin.org Among these, the IRE1α pathway is the most evolutionarily conserved branch of the UPR. nih.govmdpi.comjci.org

IRE1α is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain within its cytosolic portion. nih.govfrontiersin.orgmdpi.com Upon sensing an accumulation of unfolded proteins in the ER lumen, IRE1α monomers dimerize and trans-autophosphorylate, which in turn activates the RNase domain. ucsf.edunih.gov This activation is a critical step in initiating the downstream signaling cascade. ucsf.edu The kinase activity is primarily for this autophosphorylation, which then allosterically controls the RNase function. nih.govucsf.edu

The activated RNase domain of IRE1α has two main functions. The first and most well-known is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. embopress.orgfrontiersin.org This splicing event removes a 26-nucleotide intron, resulting in a frameshift that produces a potent transcription factor known as spliced XBP1 (XBP1s). frontiersin.orgjci.org XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ERAD. jci.orgmdpi.com The second function of the IRE1α RNase is the regulated IRE1-dependent decay (RIDD) of a subset of mRNAs and microRNAs. frontiersin.orgmdpi.com RIDD helps to reduce the protein load on the ER by degrading mRNAs that encode for proteins translocated into the ER lumen. mdpi.commdpi.com

The IRE1α signaling pathway is not only a response to stress but also plays crucial roles in normal physiological processes. It is essential for the development and function of highly secretory cells, such as plasma cells and pancreatic β-cells, which have a high demand for protein folding. physiology.orgfrontiersin.org The IRE1α/XBP1 axis is involved in a wide range of cellular processes, including immune responses, lipid metabolism, and cell differentiation. embopress.orgjci.orgfrontiersin.org For instance, Toll-like receptor signaling can activate the IRE1α pathway to modulate the production of pro-inflammatory cytokines in macrophages. uchile.cl In the liver, IRE1α is required to maintain lipid homeostasis under ER stress conditions. embopress.org It also plays a role in osteoclast differentiation, highlighting its importance in bone remodeling. jci.org

Given its central role in cellular homeostasis, it is not surprising that dysregulation of IRE1α signaling is implicated in a variety of human diseases. nih.govnih.gov Chronic or unresolved ER stress can lead to a maladaptive UPR, where the pro-survival functions of IRE1α can become detrimental. nih.gov In conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease, aberrant IRE1α activation contributes to the pathological progression. frontiersin.orgnih.gov In neurodegenerative diseases like Alzheimer's and Parkinson's disease, disturbances in IRE1α signaling are thought to contribute to neuronal dysfunction and death. researchgate.net Furthermore, many cancer cells exploit the adaptive capacity of the UPR, including the IRE1α pathway, to survive the stressful tumor microenvironment and resist therapy. nih.govchemrxiv.org For example, IRE1α signaling has been shown to be important for the survival of multiple myeloma and glioblastoma cells. chemrxiv.org This pathological reliance on IRE1α makes it an attractive target for therapeutic intervention in these diseases. nih.govchemrxiv.orgnih.gov

Introduction to Pharmacological Modulation of IRE1α: Focus on Kinase Inhibitors

The critical role of IRE1α in various diseases has spurred the development of small molecule modulators that can either inhibit or activate its enzymatic activities. nih.gov These pharmacological tools are invaluable for dissecting the complex roles of IRE1α and for exploring its therapeutic potential. chemrxiv.org

Targeting IRE1α with specific inhibitors allows researchers to probe the consequences of blocking this pathway in different cellular and disease models. This approach can help to elucidate the specific contributions of the kinase and RNase activities to disease pathogenesis. physiology.org Kinase inhibitors that target the ATP-binding pocket of IRE1α have been developed and can be broadly classified into two types. nih.govmdpi.com Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation. nih.gov Interestingly, these two types of inhibitors can have divergent effects on the RNase activity. nih.gov Some kinase inhibitors, known as kinase-inhibiting RNase attenuators (KIRAs), allosterically inhibit the RNase activity, while others can paradoxically activate it. ucsf.edunih.gov This complex allosteric regulation underscores the importance of developing highly specific and well-characterized inhibitors to accurately study IRE1α function. The compound "IRE1alpha kinase-IN-1" falls into this category of research tools designed to pharmacologically modulate the kinase activity of IRE1α, thereby influencing the downstream UPR signaling.

Positioning of this compound as a Selective IRE1α Inhibitor

This compound is a chemical compound identified as a highly selective inhibitor of the kinase domain of IRE1α. medchemexpress.com Its mechanism of action involves binding to the ATP-binding site within the kinase domain, thereby preventing the autophosphorylation of IRE1α that is crucial for its activation. medchemexpress.comfrontiersin.org This inhibition of the kinase activity allosterically modulates the RNase function of IRE1α. medchemexpress.complos.org

Research has demonstrated that this compound effectively inhibits several key downstream events of IRE1α activation. It has been shown to prevent the oligomerization and autophosphorylation of IRE1α induced by ER stress. medchemexpress.comrcsb.org Consequently, it also inhibits the endoribonuclease activity of IRE1α, as evidenced by the reduction in the splicing of XBP1 mRNA. medchemexpress.com

A key characteristic of this compound is its high selectivity for IRE1α. It exhibits significantly greater potency for the IRE1α isoform over the IRE1β isoform. medchemexpress.com Furthermore, when screened against a large panel of kinases, it showed a high degree of selectivity, inhibiting only a small fraction of the tested kinases. medchemexpress.com This selectivity is crucial for its utility as a research tool to specifically probe the functions of IRE1α without confounding off-target effects.

The inhibitory effects of this compound have been quantified in various assays, demonstrating its potency. These findings underscore the compound's role as a valuable pharmacological tool for studying the intricate signaling pathways governed by IRE1α and for exploring the therapeutic potential of targeting this key UPR sensor.

| Parameter | Value | Cell Line/System |

| IRE1α (ERN1) Inhibition (IC₅₀) | 77 nM | |

| IRE1α RNase Activity Inhibition (IC₅₀) | 80 nM | |

| Tunicamycin-induced GFP-IRE1α Foci Inhibition (IC₅₀) | 0.74 μM | HEK293 cells |

| ATP-site LanthaScreen Tracer Binding to G547 IRE1α KEN Inhibition (IC₅₀) | 0.27 μM | Recombinant dephosphorylated |

| Tunicamycin- and Thapsigargin-induced XBP1 Splicing Inhibition (IC₅₀) | 0.68-1.63 μM | HEK293 cells |

| G547 IRE1α KEN domain pS274 Autophosphorylation Inhibition (IC₅₀) | 160 nM | Recombinant |

All data sourced from MedchemExpress. medchemexpress.com

Structure

3D Structure

Properties

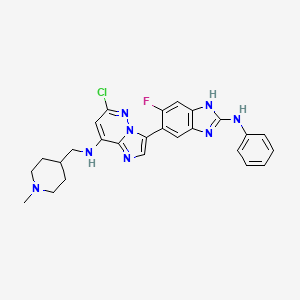

IUPAC Name |

3-(2-anilino-6-fluoro-1H-benzimidazol-5-yl)-6-chloro-N-[(1-methylpiperidin-4-yl)methyl]imidazo[1,2-b]pyridazin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClFN8/c1-35-9-7-16(8-10-35)14-29-22-13-24(27)34-36-23(15-30-25(22)36)18-11-20-21(12-19(18)28)33-26(32-20)31-17-5-3-2-4-6-17/h2-6,11-13,15-16,29H,7-10,14H2,1H3,(H2,31,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRAHARGXSNSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC2=CC(=NN3C2=NC=C3C4=CC5=C(C=C4F)NC(=N5)NC6=CC=CC=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClFN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Ire1alpha Kinase in 1 Action

Inhibition of IRE1α Kinase Activity

IRE1alpha kinase-IN-1 directly targets the kinase domain of IRE1α, a critical step in the activation of its downstream RNase activity. This inhibition is achieved through a combination of preventing autophosphorylation and competing with ATP for its binding site.

Prevention of IRE1α Autophosphorylation

Upon endoplasmic reticulum (ER) stress, IRE1α monomers oligomerize, leading to the juxtaposition of their cytoplasmic kinase domains. nih.govbiorxiv.org This proximity facilitates trans-autophosphorylation, a crucial activation step. nih.govnih.govucsf.edu this compound effectively prevents this ER stress-induced autophosphorylation. medchemexpress.com By inhibiting this phosphorylation event, the compound halts the signal transduction cascade at a very early stage. Research has shown that this compound inhibits the autophosphorylation of the recombinant G547 IRE1α kinase domain with an IC₅₀ of 160 nM. medchemexpress.com The inhibition of autophosphorylation is a key mechanism by which ATP-competitive inhibitors can block the subsequent activation of the RNase domain. nih.govembopress.org

Competitive Binding at the ATP-Site

This compound functions as an ATP-competitive inhibitor. medchemexpress.commdpi.com It binds to the ATP-binding pocket within the kinase domain of IRE1α, thereby preventing the binding of ATP, which is essential for the phosphotransfer reaction of autophosphorylation. frontiersin.org The inhibitor's affinity for the ATP-binding site is significant, as demonstrated by its ability to inhibit the binding of an ATP-site tracer to the dephosphorylated G547 IRE1α kinase domain with an IC₅₀ of 0.27 μM. medchemexpress.com This competitive inhibition of the kinase active site is a direct mechanism to prevent the kinase-dependent activation of the RNase function. frontiersin.org

Allosteric Regulation of IRE1α RNase Activity

The kinase and RNase domains of IRE1α are allosterically coupled, meaning that binding events in the kinase domain can induce conformational changes that affect the activity of the RNase domain. researchgate.net this compound leverages this relationship to modulate the enzyme's endoribonuclease function.

Impact on IRE1α Endoribonuclease Function

By inhibiting the kinase domain, this compound also effectively inhibits the endoribonuclease (RNase) activity of IRE1α. medchemexpress.com This is a consequence of the allosteric link between the two domains, where kinase autophosphorylation is a prerequisite for full RNase activation. nih.govucsf.edunih.gov The inhibition of the RNase activity has been quantified, with this compound showing an IC₅₀ of 80 nM. medchemexpress.com This prevents the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key downstream event in the UPR. medchemexpress.com Studies have shown that the compound inhibits tunicamycin- and thapsigargin-induced IRE1α-dependent splicing of an XBP1-luciferase fusion mRNA in HEK293 cells with IC₅₀ values ranging from 0.68 to 1.63 μM. medchemexpress.com

Allosteric Relationship Between Kinase Domain Engagement and RNase Modulation

The binding of ligands to the kinase domain's ATP pocket can have divergent effects on the RNase domain. Some ATP-competitive inhibitors, classified as Type I, can paradoxically activate the RNase domain by stabilizing an active kinase conformation. nih.govmdpi.com In contrast, inhibitors like this compound act as attenuators. By binding to the kinase domain, they induce a conformation that is not conducive to RNase activity. nih.gov This highlights the complex allosteric regulation where the conformation of the kinase domain, dictated by the bound ligand, directly controls the functional state of the RNase domain. researchgate.net

Effects on IRE1α Oligomerization and Dimerization Dynamics

The oligomerization of IRE1α is a critical event for its activation. life-science-alliance.orgucsf.edu Under ER stress, IRE1α molecules assemble into dimers and higher-order oligomers, which is necessary for the trans-autophosphorylation of the kinase domains. biorxiv.orgucsf.edu this compound has been shown to inhibit this ER stress-induced oligomerization. medchemexpress.com By preventing the formation of these higher-order structures, the compound effectively blocks the initial activation step of the IRE1α signaling pathway. The inhibition of tunicamycin-induced GFP-IRE1α foci formation in HEK293 cells, with an IC₅₀ of 0.74 μM, provides evidence for its effect on oligomerization. medchemexpress.com The stabilization of a monomeric state of IRE1α by certain kinase inhibitors is a known mechanism for allosterically inactivating the RNase domain. researchgate.net

Compound Information Table

| Compound Name |

| 1NM-PP1 |

| APY29 |

| AT9283 |

| AZD7762 |

| This compound |

| KIRA6 |

| KIRA9 |

| Sunitinib |

| Thapsigargin (B1683126) |

| Tunicamycin (B1663573) |

Research Findings Data Table

| Parameter | Value | Cell Line/System | Condition | Reference |

| IRE1α Inhibition (IC₅₀) | 77 nM | - | - | medchemexpress.com |

| IRE1α RNase Activity Inhibition (IC₅₀) | 80 nM | - | - | medchemexpress.com |

| G547 IRE1α Autophosphorylation Inhibition (IC₅₀) | 160 nM | Recombinant Protein | - | medchemexpress.com |

| ATP-Site Tracer Binding Inhibition (IC₅₀) | 0.27 μM | Recombinant Protein | Dephosphorylated G547 IRE1α KEN | medchemexpress.com |

| Tunicamycin-induced GFP-IRE1α Foci Inhibition (IC₅₀) | 0.74 μM | HEK293 cells | Tunicamycin-induced | medchemexpress.com |

| Thapsigargin-induced XBP1 Splicing Inhibition (IC₅₀) | 0.68 μM | HEK293 cells | Thapsigargin-induced | medchemexpress.commedchemexpress.com |

| Tunicamycin-induced XBP1 Splicing Inhibition (IC₅₀) | 1.63 μM | HEK293 cells | Tunicamycin-induced | medchemexpress.com |

Inhibition of ER Stress-Induced IRE1α Oligomerization

A critical step in the activation of IRE1α is its oligomerization, the process of individual IRE1α molecules assembling into larger complexes. elifesciences.org This self-association is triggered by ER stress and is a prerequisite for the trans-autophosphorylation of the kinase domains. nih.govfrontiersin.org this compound has been shown to effectively inhibit this ER stress-induced oligomerization of IRE1α. medchemexpress.commedchemexpress.com By preventing the formation of these higher-order structures, the inhibitor effectively blocks the initial activation step of the IRE1α signaling pathway. medchemexpress.com This inhibition of oligomerization consequently prevents the subsequent autophosphorylation and activation of the RNase domain. medchemexpress.com Studies have demonstrated that this compound can reduce the formation of tunicamycin-induced GFP-IRE1α foci in cells, which are indicative of IRE1α oligomerization. medchemexpress.commedchemexpress.com

Stabilization of Inactive Monomeric Conformations

Beyond simply blocking oligomerization, this compound actively stabilizes IRE1α in an inactive, monomeric state. researchgate.netacs.org Structural studies have revealed that IRE1α can exist in different conformational states. The active state, which is competent for both kinase and RNase activity, typically involves a dimeric or oligomeric arrangement. elifesciences.orgoncotarget.com Conversely, the inactive state is characterized by a monomeric form where the kinase domain adopts a conformation that is not conducive to autophosphorylation or RNase activation. acs.org

This compound binds to the ATP-binding site within the kinase domain of IRE1α. nih.govresearchgate.net This binding event induces and stabilizes a specific inactive conformation of the kinase domain. acs.org This conformation is characterized by significant rearrangements of key structural elements, including the αC-helix and the hydrophobic spine of the protein. acs.org This distortion of the kinase domain not only prevents its own catalytic activity but also allosterically inhibits the RNase function. researchgate.netacs.org By locking IRE1α into this inactive monomeric state, this compound effectively shuts down both the kinase and RNase activities, thereby preventing the downstream signaling events of the UPR, including XBP1 splicing. medchemexpress.comnih.gov This mechanism of action confers high selectivity for IRE1α. medchemexpress.com

Research Findings on this compound

| Parameter | Value | Cell Line/System | Reference |

| IRE1α (ERN1) Inhibition (IC50) | 77 nM | Recombinant | medchemexpress.com |

| IRE1α RNase Activity Inhibition (IC50) | 80 nM | Recombinant | medchemexpress.com |

| Inhibition of Tunicamycin-induced GFP-IRE1α Foci (IC50) | 0.74 μM | HEK293 Cells | medchemexpress.com |

| Inhibition of Recombinant G547 IRE1α KEN domain pS274 autophosphorylation (IC50) | 160 nM | Recombinant | medchemexpress.com |

| Inhibition of ATP-site LanthaScreen tracer binding to recombinant dephosphorylated G547 IRE1α KEN (IC50) | 0.27 μM | Recombinant | medchemexpress.com |

| Inhibition of Tunicamycin- and Thapsigargin-induced XBP1 splicing (IC50) | 0.68-1.63 μM | HEK293 Cells | medchemexpress.com |

Impact of Ire1alpha Kinase in 1 on Downstream Ire1α Signaling Pathways

Regulation of XBP1 mRNA Splicing

One of the most well-characterized functions of IRE1α is the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1). nih.govwellcomeopenresearch.org This process is a cornerstone of the adaptive UPR.

Under ER stress, the activation of IRE1α's RNase domain allows it to excise a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. frontiersin.org This splicing event causes a frameshift, leading to the translation of a potent transcription factor known as spliced XBP1 (XBP1s). nih.gov IRE1alpha kinase-IN-1, by inhibiting the kinase-mediated activation of the RNase domain, directly blocks this splicing event. researchgate.net As a result, the production of the functional XBP1s transcription factor is significantly reduced, even in the presence of potent ER stressors. ucsf.edu This mechanism has been demonstrated with various IRE1α kinase inhibitors, which effectively prevent the conversion of XBP1u to XBP1s in cellular models. plos.org

The XBP1s transcription factor is essential for restoring ER homeostasis. It translocates to the nucleus and activates the transcription of a wide array of genes involved in ER protein quality control, including protein folding, modification, and degradation. dntb.gov.ua A primary consequence of inhibiting XBP1s production with this compound is the failure to upregulate these critical target genes. This includes key components of the ER-associated degradation (ERAD) pathway, which is responsible for clearing misfolded proteins from the ER. nih.govresearchgate.net The inhibition of IRE1α has been shown to attenuate the expression of crucial ERAD genes, thereby compromising the cell's ability to resolve protein folding stress. nih.govnih.gov

Table 1: Key ER Quality Control Genes Regulated by XBP1s and Affected by IRE1α Inhibition

| Gene | Function | Consequence of Inhibition |

|---|---|---|

| ERdj4 (DNAJB9) | ER Chaperone (J-domain protein) | Reduced protein folding capacity |

| EDEM1 | ER-degradation enhancing α-mannosidase-like protein 1 | Impaired recognition of misfolded glycoproteins for ERAD |

| Sel1L | Component of the Sel1L-Hrd1 ERAD complex | Disrupted retro-translocation of misfolded proteins |

| Hrd1 (SYVN1) | E3 ubiquitin ligase in the ERAD complex | Decreased ubiquitination of ERAD substrates |

| OS9 | Lectin that recognizes misfolded glycoproteins | Impaired targeting of substrates to the ERAD pathway |

| PDI-P5 | Protein disulfide isomerase | Reduced capacity for correct disulfide bond formation |

Modulation of Regulated IRE1-Dependent Decay (RIDD)

Beyond XBP1 splicing, the RNase activity of IRE1α also degrades a subset of other RNAs, including mRNAs and microRNAs, through a process known as Regulated IRE1-Dependent Decay (RIDD). nih.gov This pathway helps to reduce the protein load on the ER during stress. nih.gov

The RIDD pathway targets mRNAs that are typically localized to the ER membrane, cleaving them within their coding or untranslated regions. rupress.org This leads to a reduction in the synthesis of specific secretory and membrane proteins, alleviating the burden on the ER's folding machinery. The activity of this compound, by attenuating the RNase function of IRE1α, also suppresses RIDD activity. nih.govbiorxiv.org This prevents the degradation of RIDD target mRNAs. While a complete global profile for this compound is not detailed, studies on related inhibitors have identified numerous mRNA substrates whose degradation is halted upon IRE1α kinase inhibition.

Table 2: Examples of mRNA Substrates Targeted for Degradation by RIDD

| mRNA Substrate | Protein Function | Implication of Inhibiting Degradation |

|---|---|---|

| BLOC1S1 | Biogenesis of lysosome-related organelles complex 1 | Stabilized mRNA levels during ER stress |

| CD59 | Cell surface glycoprotein, complement regulation | Maintained expression despite ER stress |

| DGAT2 | Diacylglycerol O-acyltransferase 2 | Altered lipid metabolism under stress conditions |

| Insulin (B600854) | Hormone (in pancreatic β-cells) | Prevents degradation under chronic ER stress |

IRE1α's RIDD activity also extends to non-coding RNAs, including specific microRNAs (miRNAs). researchgate.net Under conditions of severe or prolonged ER stress, IRE1α can degrade certain precursor or mature miRNAs. This degradation can, in turn, de-repress the translation of their target mRNAs, often influencing cell fate decisions toward apoptosis. nih.govnih.gov For instance, IRE1α has been shown to degrade anti-apoptotic miRNAs such as miR-17, miR-34a, miR-96, and miR-125b. nih.govnih.gov This degradation normally allows for increased expression of pro-apoptotic proteins like Caspase-2. nih.gov

By inhibiting the RNase activity of IRE1α, this compound prevents the decay of these specific miRNAs. plos.org This action can shift the cellular response away from apoptosis and toward survival by maintaining the repressive action of these miRNAs on their pro-apoptotic targets.

Table 3: Examples of microRNA Substrates Targeted for Degradation by RIDD

| miRNA Substrate | Key mRNA Target(s) | Consequence of Inhibiting Degradation |

|---|---|---|

| miR-17 | TXNIP (Thioredoxin-interacting protein) | Suppressed TXNIP expression, potentially mitigating apoptosis plos.org |

| miR-34a | Caspase-2 | Maintained repression of Caspase-2 translation |

| miR-96 | Caspase-2 | Maintained repression of Caspase-2 translation |

| miR-125b | Caspase-2 | Maintained repression of Caspase-2 translation |

| miR-301a | GADD45A | Stabilized miR-301a, leading to reduced GADD45A expression nih.gov |

Influence on the TRAF2-ASK1-JNK Signaling Axis

In addition to its RNase-dependent functions, the kinase domain of IRE1α can initiate a distinct signaling cascade by acting as a scaffold. Under severe ER stress, activated IRE1α recruits the adaptor protein TNF receptor-associated factor 2 (TRAF2). nih.gov This interaction leads to the activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates c-Jun N-terminal kinase (JNK). researchgate.netresearchgate.net The sustained activation of the JNK pathway is a key signal for inducing apoptosis in response to unresolved ER stress. nih.gov

The formation of the IRE1α-TRAF2-ASK1 complex is dependent on the activation state and conformation of IRE1α, which is controlled by its kinase activity. nih.gov Small molecule kinase inhibitors like this compound bind to the kinase domain and lock IRE1α in a conformation that is unable to effectively recruit TRAF2. nih.gov Consequently, these inhibitors block the formation of the pro-apoptotic IRE1α-TRAF2-ASK1 signaling complex. nih.gov This action prevents the downstream activation of JNK, thereby attenuating one of the major apoptotic outputs of the IRE1α pathway and promoting cell survival under ER stress conditions.

Attenuation of c-Jun N-Terminal Kinase (JNK) Activation

Under conditions of endoplasmic reticulum (ER) stress, the kinase domain of Inositol-requiring enzyme 1 alpha (IRE1α) orchestrates the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This is accomplished through the recruitment of TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1), forming a signaling complex that leads to JNK phosphorylation and activation. nih.govnih.govresearchgate.net This activation of JNK is an early event in the ER stress response. nih.gov

This compound, by inhibiting the kinase activity of IRE1α, effectively disrupts the formation of the IRE1α-TRAF2-ASK1 complex. nih.govresearchgate.net This inhibitory action prevents the subsequent phosphorylation and activation of JNK. nih.govnih.govmdpi.com Experimental evidence from studies on mouse embryonic fibroblasts has demonstrated that the initial phase of JNK activation during ER stress is dependent on both IRE1α and TRAF2. nih.govresearchgate.net Therefore, this compound serves as a potent tool to attenuate this specific downstream signaling cascade originating from IRE1α.

Downstream Effects on Apoptotic and Inflammatory Signaling Cascades

The attenuation of JNK activation by this compound has profound effects on cellular processes, particularly apoptosis and inflammation, which are significantly influenced by the JNK signaling pathway.

Apoptotic Signaling: Sustained JNK activation is a known trigger for apoptosis through its regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govresearchgate.net Activated JNK can promote apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and activating pro-apoptotic members. nih.govresearchgate.net By blocking the IRE1α-mediated activation of JNK, this compound can mitigate ER stress-induced apoptosis. oncotarget.comresearchgate.net This is supported by findings that JNK-dependent pathways can lead to the expression of several anti-apoptotic genes, suggesting a complex regulatory role. nih.gov The inhibition of IRE1α's kinase function is crucial in preventing these pro-apoptotic signals. nih.gov

Inflammatory Signaling: The IRE1α-JNK axis is also a key player in inflammatory responses. nih.gov The JNK pathway can activate transcription factors like AP-1, leading to the increased expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net Pharmacological inhibition of IRE1α has been shown to suppress the production of these inflammatory cytokines. researchgate.netnih.gov By disrupting the IRE1α/TRAF2 complex, this compound can therefore downregulate the production of these key inflammatory mediators. researchgate.net

Table 1: Impact of this compound on Downstream Signaling

| Signaling Pathway | Key Mediators | Effect of this compound | Functional Outcome |

|---|---|---|---|

| JNK Activation | IRE1α, TRAF2, ASK1, JNK | Attenuation of JNK phosphorylation nih.govnih.gov | Reduced stress signaling |

| Apoptosis | Bcl-2 family proteins, Caspases | Inhibition of pro-apoptotic signals researchgate.netoncotarget.com | Increased cell survival |

| Inflammation | AP-1, IL-6, TNF-α | Decreased production of pro-inflammatory cytokines researchgate.netresearchgate.net | Reduced inflammatory response |

Interplay with Other UPR Branches (PERK, ATF6)

Specificity of this compound Action on the IRE1α Pathway

Studies on the UPR have shown that the activation of PERK and the cleavage of ATF6 are distinct events from the activation of IRE1α. nih.govfrontiersin.org While there is significant crosstalk between the branches, IRE1α is not required for the activation of ATF6. nih.gov Similarly, the PERK pathway, which involves the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), can be activated independently of IRE1α. frontiersin.org The selectivity of this compound allows for the specific modulation of IRE1α's kinase-dependent functions without directly interfering with the activation of PERK or ATF6, thus enabling a more precise investigation of the IRE1α branch. aacrjournals.org

Investigation of Inter-Branch Cross-Talk

While this compound acts specifically on IRE1α, its use has illuminated the intricate cross-talk between the UPR branches. The inhibition of one branch can lead to compensatory or antagonistic effects in the others. biorxiv.orgresearchgate.net

Furthermore, the downstream effectors of one branch can regulate the components of another. For example, both ATF6 and the PERK-downstream target ATF4 can upregulate the expression of XBP1, a key substrate of IRE1α's RNase activity. nih.govnih.gov This highlights a complex regulatory network where the specific inhibition of IRE1α's kinase activity by compounds like this compound can have cascading effects on the entire UPR signaling landscape.

Table 2: Specificity and Cross-Talk of this compound

| UPR Branch | Sensor | Direct Effect of this compound | Observed Cross-Talk Phenomena |

|---|---|---|---|

| IRE1α Pathway | IRE1α | Direct inhibition of kinase activity | - |

| PERK Pathway | PERK | No direct inhibition aacrjournals.org | Potential for hyperactivation upon IRE1α inhibition aacrjournals.org |

| ATF6 Pathway | ATF6 | No direct inhibition nih.gov | ATF6 can induce XBP1 mRNA, a substrate for IRE1α nih.gov |

Structural Basis of Ire1alpha Kinase in 1 Binding and Inhibition

Characterization of Ligand-IRE1α Kinase Domain Interactions

The inhibitory prowess of IRE1alpha kinase-IN-1 stems from its specific interactions within the ATP-binding pocket of the IRE1α kinase domain. This binding event is central to its ability to modulate the enzyme's activity.

Detailed Binding Mode Analysis

This compound is classified as a Kinase-Inhibiting RNase Attenuator (KIRA). nih.govnih.gov KIRAs are ATP-competitive inhibitors that bind to the kinase domain and, through an allosteric mechanism, inhibit the RNase activity. nih.govnih.gov This is in contrast to other types of IRE1α inhibitors that may only target one of the enzymatic functions or even paradoxically activate the RNase domain. nih.gov

The binding of this compound to the ATP-binding site of the IRE1α kinase domain is characterized by a series of specific molecular interactions. While a crystal structure of this compound specifically bound to IRE1α is not publicly available, its classification as a KIRA, likely with an imidazopyrazine scaffold, allows for an inferred binding mode based on studies of similar compounds. ucsf.edunih.gov These inhibitors typically occupy the adenine-binding pocket and extend into a hydrophobic region, forming key hydrogen bonds with the hinge region of the kinase domain. The specificity and high affinity of this compound are attributed to the precise fit of its chemical moieties within these pockets, leading to potent inhibition.

Induced Conformational Changes in the Kinase Domain

Upon binding, this compound induces a significant conformational change in the IRE1α kinase domain, locking it in an inactive state. nih.gov A critical element in kinase activation is the conformation of the "DFG" (Asp-Phe-Gly) motif at the start of the activation loop. nih.gov In its active state, the kinase adopts a "DFG-in" conformation, allowing for ATP binding and catalysis.

This compound, as a Type II inhibitor, stabilizes the "DFG-out" conformation. nih.govnih.gov In this conformation, the phenylalanine residue of the DFG motif moves into the ATP-binding site, while the aspartate residue moves out. This rearrangement prevents the proper alignment of catalytic residues and the binding of ATP, thus inhibiting the kinase function. This stabilization of the inactive DFG-out conformation is a hallmark of KIRAs and is the primary mechanism through which this compound exerts its inhibitory effect on the kinase domain. nih.gov This allosteric change is then transmitted to the RNase domain, preventing its activation. nih.gov

Comparative Structural Analysis with Other IRE1α Modulators

The inhibitory mechanism of this compound can be further understood by comparing it with other classes of IRE1α modulators, particularly Type I and Type II kinase inhibitors.

Distinguishing Features from Type I and Type II Kinase Inhibitors

Kinase inhibitors are broadly classified into two main types based on the conformational state of the kinase they bind to.

Type I Inhibitors: These inhibitors, such as APY29 and sunitinib, bind to the active "DFG-in" conformation of the kinase. nih.govnih.gov Paradoxically, while they inhibit the kinase activity of IRE1α by competing with ATP, they can stabilize the active conformation, which in turn can lead to the allosteric activation of the RNase domain. nih.govnih.gov This can result in the splicing of XBP1 mRNA, a key downstream event in the UPR pathway. nih.gov

Type II Inhibitors: this compound falls into this category. These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase. nih.govnih.gov By locking the kinase in an inactive state, they not only inhibit its phosphotransferase activity but also prevent the conformational changes required for the activation of the RNase domain. nih.gov This leads to the attenuation of both kinase and RNase functions.

The key distinguishing feature of this compound and other KIRAs is their ability to allosterically inhibit the RNase domain by stabilizing the inactive kinase conformation, a property not shared by Type I inhibitors. nih.gov

| Feature | Type I Inhibitors (e.g., APY29, Sunitinib) | Type II Inhibitors (e.g., this compound) |

|---|---|---|

| Binding Site | ATP-binding pocket of the kinase domain | ATP-binding pocket of the kinase domain |

| Bound Kinase Conformation | Active ("DFG-in") | Inactive ("DFG-out") |

| Effect on Kinase Activity | Inhibition | Inhibition |

| Effect on RNase Activity | Allosteric Activation | Allosteric Inhibition (Attenuation) |

| Effect on IRE1α Oligomerization | Can promote oligomerization | Prevents oligomerization |

Structure-Activity Relationships and Design Principles for Selective Kinase-Inhibiting RNase Attenuators (KIRAs)

The development of selective KIRAs like this compound is guided by specific structure-activity relationship (SAR) principles. The design of these molecules aims to optimize their interaction with the inactive conformation of the IRE1α kinase domain.

For imidazopyrazine-based KIRAs, a common scaffold for this class of inhibitors, SAR studies have revealed key structural features necessary for their dual inhibitory activity. ucsf.edunih.gov These include:

A heterocyclic core (e.g., imidazopyrazine): This core structure typically occupies the adenine-binding region of the ATP pocket and forms crucial hydrogen bonds with the kinase hinge. researchgate.net

A hydrophobic moiety: This part of the molecule extends into a hydrophobic pocket created by the DFG-out conformation, contributing significantly to the binding affinity and stability of the inactive state.

A flexible linker: This connects the core to the hydrophobic moiety and allows for optimal positioning within the binding site.

The design principle behind KIRAs is to create molecules that not only bind with high affinity to the ATP pocket but also possess the correct size, shape, and chemical properties to specifically stabilize the inactive DFG-out conformation. This conformational selection is the key to achieving the desired allosteric inhibition of the RNase domain, making KIRAs like this compound valuable tools for studying the UPR and as potential therapeutic agents. The high selectivity of this compound for IRE1α over other kinases is a testament to the successful application of these design principles. targetmol.com

Preclinical Research Applications and Biological Consequences of Ire1alpha Kinase in 1

Research in Cancer Models

The hostile microenvironment of tumors, characterized by hypoxia, nutrient deprivation, and high metabolic demand, induces chronic ER stress. Many cancer cells exploit the IRE1α-XBP1s pathway to adapt to these conditions, promoting survival, proliferation, and resistance to therapy. Pharmacological inhibition of the IRE1α kinase is therefore being extensively investigated as an anti-cancer strategy.

Multiple Myeloma (MM): As malignant plasma cells, MM cells are specialized in producing and secreting vast quantities of immunoglobulins, placing an enormous burden on their ER. This makes them particularly dependent on the IRE1α-XBP1s pathway for survival. nih.govpnas.orgnih.gov Preclinical studies using selective small-molecule IRE1α kinase inhibitors have demonstrated that blocking this pathway is a promising therapeutic approach for MM. nih.govresearchgate.net

Pharmacologic inhibition of IRE1α kinase has been shown to attenuate the growth of MM tumors in both subcutaneous and orthometastatic mouse models. nih.gov This inhibition also enhances the efficacy of standard-of-care anti-myeloma agents like the proteasome inhibitor bortezomib (B1684674) and the immunomodulatory drug lenalidomide. nih.gov In patient-derived MM cells, selective IRE1α kinase inhibitors reduced the viability of malignant CD138+ plasma cells while sparing the non-malignant hematopoietic cells from the same bone marrow samples. nih.govpnas.org

Leukemia: The IRE1α-XBP1 pathway is also activated in various types of leukemia, including Acute Myeloid Leukemia (AML). nih.govresearchgate.net Studies have shown that both the total and spliced forms of XBP1 are upregulated in AML cell lines and patient samples. nih.gov The use of IRE1α inhibitors has demonstrated significant cytotoxicity against AML cells. nih.govresearchgate.net In Chronic Myeloid Leukemia (CML), the IRE1α pathway has been implicated in promoting disease progression and resistance to imatinib (B729), suggesting that its inhibition could be a valuable therapeutic strategy. nih.gov It has been proposed that IRE1α may cause abnormal degradation of p53 mRNA, thereby inhibiting apoptosis in CML cells. arxiv.org

| Malignancy | Model System | Inhibitor Type | Key Findings | Reference |

|---|---|---|---|---|

| Multiple Myeloma | Human MM cell lines (3D culture), xenograft mouse models, patient-derived CD138+ cells | Selective IRE1α Kinase Inhibitor | Attenuated tumor growth; enhanced efficacy of bortezomib and lenalidomide; selectively killed malignant plasma cells. | nih.govnih.gov |

| Acute Myeloid Leukemia (AML) | AML cell lines, patient samples | IRE1α RNase/Kinase Inhibitors (e.g., KIRA6, 4μ8C) | Exhibited anti-leukemia activity and cytotoxicity; induced apoptosis and G1 cell cycle arrest. | nih.govresearchgate.netashpublications.org |

| Chronic Myeloid Leukemia (CML) | Primary cells from CML patients | IRE1α Inhibition | Reduced proliferation and increased apoptosis; implicated in overcoming imatinib resistance. | nih.gov |

Pancreatic Tumors: Pancreatic cancers, including Pancreatic Ductal Adenocarcinoma (PDAC) and Pancreatic Neuroendocrine Tumors (PanNETs), are characterized by high levels of ER stress due to factors like oncogene activation and a hypoxic microenvironment. physiology.orgnih.gov The IRE1α pathway is often upregulated in these tumors to manage this stress. nih.govaacrjournals.org

In preclinical models of PanNETs, both genetic and pharmacological inhibition of IRE1α kinase impeded tumor growth and survival. nih.govaacrjournals.org Studies using selective IRE1α kinase inhibitors in xenograft and spontaneous mouse models of PanNETs demonstrated that blocking this pathway leads to an imbalance in UPR signaling, triggering apoptosis and halting tumor progression. nih.govaacrjournals.org Pharmacological targeting of IRE1α was found to increase life expectancy in these models without significant adverse effects. nih.govaacrjournals.org In PDAC, the IRE1α pathway interacts with oncogenic signaling, such as KRAS, and contributes to tumor cell proliferation and resistance to therapy. physiology.org Inhibition of IRE1α signaling is therefore considered a promising therapeutic target for this aggressive cancer. physiology.orgresearchgate.net

| Tumor Type | Model System | Inhibitor Type | Key Findings | Reference |

|---|---|---|---|---|

| Pancreatic Neuroendocrine Tumors (PanNETs) | Cultured cells, xenograft and spontaneous genetic (RIP-Tag2) mouse models | Selective IRE1α Kinase Inhibitor (e.g., KIRA8) | Halted tumor growth and survival; induced apoptotic signaling; increased life expectancy in preclinical models. | nih.govaacrjournals.org |

| Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC cell lines | IRE1α Inhibition | IRE1α signaling is linked to oncogenic KRAS and promotes proliferation; inhibition enhances ER stress-induced apoptosis. | physiology.orgresearchgate.net |

Inhibition of IRE1α kinase activity triggers a cascade of effects on downstream cellular pathways beyond the simple reduction of XBP1s. nih.govresearchgate.net By blocking the adaptive UPR, these inhibitors can push cancer cells toward terminal ER stress and apoptosis. nih.govtandfonline.com

Mechanistically, IRE1α inhibition in MM cells has been shown to disrupt the expression of key components of the ER-associated degradation (ERAD) machinery. nih.govnih.gov This leads to an accumulation of misfolded proteins that the cell cannot clear. Furthermore, it inhibits the secretion of immunoglobulins as well as crucial cytokines and chemokines that are known to promote the growth and survival of myeloma cells in the bone marrow microenvironment. nih.govnih.gov

In other cancers, IRE1α signaling can activate pro-survival pathways like c-Jun N-terminal kinase (JNK) and regulate the degradation of specific mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). nih.govresearchgate.nettandfonline.com Inhibition of IRE1α kinase can therefore modulate these outputs, for instance, by preventing the degradation of certain microRNAs that act as tumor suppressors or by blocking the activation of pro-tumorigenic JNK signaling. nih.gov In some contexts, IRE1α signaling supports oncogenic pathways through a feedforward loop, such as with c-Myc, and its inhibition can break this cycle. physiology.orgtandfonline.com

Research in Metabolic Disorder Models

The IRE1α pathway is not only a regulator of proteostasis but also a critical sensor of metabolic stress, integrating signals related to nutrients like glucose and lipids. nih.gov Its dysregulation is implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and diabetes.

The liver is a central hub for lipid metabolism, and ER stress is a known contributor to hepatic steatosis (fatty liver), a hallmark of NAFLD. embopress.orgembopress.org The IRE1α pathway plays a crucial role in maintaining hepatic lipid homeostasis under conditions of ER stress. embopress.orgnih.gov

Studies using mice with a hepatocyte-specific deletion of IRE1α have shown that loss of IRE1α function leads to the development of severe hepatic steatosis, particularly after exposure to an ER stress-inducing agent. embopress.orgembopress.org IRE1α helps prevent lipid accumulation by repressing the expression of key transcriptional regulators of lipogenesis, such as peroxisome proliferator-activated receptor γ (PPARγ), and enzymes involved in triglyceride biosynthesis. embopress.org Furthermore, IRE1α is required for the efficient secretion of apolipoproteins, which are essential for exporting lipids from the liver. embopress.org More recent research has shown that IRE1α's RNase activity maintains lipid homeostasis by processing and promoting the degradation of specific microRNAs (e.g., miR-200 and miR-34 families) that would otherwise suppress fatty acid oxidation. nih.govnih.gov Therefore, inhibition of IRE1α, particularly under conditions of metabolic stress, could potentially exacerbate hepatic lipid accumulation.

Pancreatic beta cells are responsible for producing and secreting insulin (B600854) in response to blood glucose levels. This high secretory function makes them, much like myeloma cells, highly dependent on a functional UPR to manage proinsulin folding in the ER. pasteur.frfrontiersin.org Glucose itself can activate the IRE1α pathway in beta cells, which is essential for expanding the ER's capacity to handle increased insulin production. pasteur.frdntb.gov.ua

The role of IRE1α in beta cell function is complex. Under physiological conditions, the IRE1α-XBP1s axis is critical for a proper glucose response and the protection of beta cells. pasteur.fr Genetic deletion of IRE1α in mouse beta cells leads to hyperglycemia and hypoinsulinemia due to defective beta cell function. pasteur.fr However, under conditions of chronic ER stress, such as in type 1 diabetes models, hyperactivation of IRE1α can lead to beta cell dysfunction and death. nih.govresearchgate.net In this context, pharmacological inhibition of IRE1α's RNase activity has been shown to protect functional beta cell mass, ameliorate hyperglycemia, and increase serum insulin levels in the Akita mouse model of diabetes. frontiersin.org This suggests that modulating, rather than completely ablating, IRE1α activity could be beneficial. Studies have also shown that effective IRE1α kinase inhibition can be achieved without impairing glucose-induced insulin secretion by pancreatic islets, indicating a potential therapeutic window for targeting this pathway. pnas.orgnih.gov

Research in Inflammatory and Autoimmune Disease Models

The IRE1α signaling pathway is deeply implicated in the pathogenesis of inflammatory and autoimmune diseases by modulating the production of pro-inflammatory cytokines and regulating immune cell functions. Inhibition of IRE1α kinase activity with specific molecules like IRE1alpha kinase-IN-1 offers a therapeutic strategy to mitigate inflammation and autoimmune responses.

Endoplasmic reticulum stress in alveolar epithelial cells is a recognized contributor to the pathogenesis of idiopathic pulmonary fibrosis (IPF). nih.govnih.gov Persistent ER stress can lead to apoptosis of these cells, driving a fibrotic response. The IRE1α pathway, as a key mediator of the terminal UPR, is activated in response to lung injury. nih.govnih.gov

Preclinical studies using murine models of bleomycin-induced pulmonary fibrosis have demonstrated that pharmacological inhibition of IRE1α kinase is a promising therapeutic approach. Small molecule inhibitors, known as Kinase Inhibiting RNase Attenuators (KIRAs), have been shown to prevent the development of lung fibrosis when administered at the time of bleomycin (B88199) exposure. nih.govnih.gov Furthermore, these inhibitors promoted the reversal of established fibrosis, highlighting the pathway's role in disease maintenance. nih.govnih.gov The inhibition of IRE1α kinase with compounds like KIRA7 and KIRA8 was found to decrease terminal UPR signaling and reduce the number of damage-associated transient progenitors (DATPs), a cell type implicated in fibrosis. nih.govnih.gov This intervention also decreased the expression of integrin αvβ6, a key activator of the pro-fibrotic cytokine TGFβ. nih.gov These findings underscore the potential of selective IRE1α kinase inhibitors to serve as anti-fibrotic agents by protecting epithelial cells from ER stress-induced apoptosis and dampening pro-fibrotic signaling.

Atherosclerosis is a chronic inflammatory disease of the arteries, and ER stress within macrophages and endothelial cells in atherosclerotic plaques is a key driver of its progression. um.edu.mtmedchemexpress.com The IRE1α pathway contributes to atherosclerosis by promoting inflammation, apoptosis, and lipid accumulation. um.edu.mtnih.gov In lipid-laden macrophages, IRE1α activation regulates the expression of numerous pro-atherogenic genes, including inflammatory cytokines and chemokines. medchemexpress.com

Studies have shown that inhibiting IRE1α can counteract the progression of atherosclerosis. medchemexpress.com Pharmacological inhibition of IRE1α in macrophages has been found to uncouple lipid-induced ER stress from the activation of the NLRP3 inflammasome, a key driver of inflammation in plaques. nih.gov This leads to a significant reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. In hyperlipidemic mouse models of atherosclerosis, the administration of IRE1α inhibitors reduced plaque size and lowered T-helper type-1 immune responses without affecting plasma lipid profiles. medchemexpress.com The IRE1α pathway also influences endothelial cell apoptosis and the expression of adhesion molecules that facilitate the recruitment of immune cells to the vessel wall, further contributing to plaque development. nih.gov

The IRE1α pathway is a central regulator of immune responses and is implicated in the pathogenesis of various autoimmune diseases. nih.gov It influences the production of numerous cytokines, including IL-1β, IL-6, IL-23, and TNFα, which are critical in driving autoimmune inflammation. nih.gov The activation of IRE1α can occur through ER stress or via stimulation of Toll-like receptors (TLRs), linking protein misfolding to innate immune signaling. nih.gov

Inhibition of IRE1α can modulate autoimmune responses through several mechanisms:

Cytokine Production: By blocking the IRE1α kinase-TRAF2 signaling axis, inhibitors can prevent the activation of downstream pathways like JNK and NF-κB, which are responsible for transcribing pro-inflammatory cytokine genes. nih.govnovusbio.com

Immune Cell Function: The IRE1α/XBP1s pathway is crucial for the function and differentiation of various immune cells. For instance, it sustains the cytokine responses of group 3 innate lymphoid cells (ILC3s) in inflammatory bowel disease models. researchgate.net Inhibiting IRE1α can suppress this cytokine production. researchgate.net

Antigen Presentation: Through its RNase activity (a process known as Regulated IRE1-Dependent Decay or RIDD), IRE1α can degrade mRNAs for proteins involved in antigen processing and presentation, potentially altering the immune recognition of self-antigens. nih.govnih.gov

Selective inhibitors like this compound provide a means to specifically target these pro-inflammatory and autoimmune-driving functions of the IRE1α pathway.

| Disease Model | Key Biological Consequence of IRE1α Activation | Effect of IRE1α Kinase Inhibition |

|---|---|---|

| Pulmonary Fibrosis | Epithelial cell apoptosis, activation of pro-fibrotic signaling (TGFβ) | Prevents and reverses fibrosis, reduces terminal UPR signaling nih.govnih.gov |

| Atherosclerosis | Macrophage inflammation (NLRP3 inflammasome, IL-1β), endothelial cell apoptosis | Reduces plaque size, decreases pro-inflammatory cytokine production medchemexpress.com |

| Autoimmune Disease | Increased production of pro-inflammatory cytokines (IL-6, TNFα), modulation of immune cell function | Suppresses cytokine production, modulates T-cell and ILC3 responses nih.govresearchgate.net |

Research in Viral Infection Models (e.g., Herpes Simplex Virus Type 1)

Viruses often co-opt host cellular pathways to facilitate their replication and evade immune responses. The UPR, and specifically the IRE1α pathway, is frequently modulated during viral infections. In the context of Herpes Simplex Virus Type 1 (HSV-1), the two enzymatic activities of IRE1α—kinase and RNase—play opposing roles. nih.gov

Research has shown that while the RNase activity of IRE1α is detrimental to HSV-1 replication, the kinase activity is beneficial. nih.gov The virus appears to have evolved mechanisms to inactivate the RNase function while preserving the kinase function to promote its life cycle. The kinase activity of IRE1α enhances HSV-1 replication through the activation of the JNK signaling pathway. nih.gov

Therefore, specific inhibition of the IRE1α kinase domain presents a potential antiviral strategy. By using a kinase-specific inhibitor, it is possible to suppress a pro-viral signaling pathway (JNK activation) without activating the antiviral RNase function. nih.gov Furthermore, in dendritic cells (DCs), which are critical for initiating antiviral immunity, pharmacological inhibition of IRE1α's endonuclease activity following HSV-1 or HSV-2 infection significantly reduced apoptosis. nih.gov This enhanced the ability of DCs to migrate to lymph nodes and activate virus-specific T cells, suggesting that modulating this pathway could improve the host immune response against the virus. nih.govfrontiersin.org

Research in Developmental Biology Models (e.g., Placental Development)

The IRE1α pathway is not only involved in pathological states but is also essential for normal physiological processes, including embryonic development. Studies using knockout mouse models have revealed that IRE1α is indispensable for proper placental development. nih.govum.edu.mtnih.gov

Inactivation of the gene encoding IRE1α results in embryonic lethality around day 12.5 of gestation. um.edu.mtnih.gov This lethality is not due to defects in the embryo itself but is a direct consequence of severe placental dysfunction. nih.govnih.gov Placentas lacking IRE1α exhibit a poorly developed labyrinth zone, the primary site of nutrient and gas exchange, characterized by reduced vascularization. nih.govnih.gov This defect is associated with a significant reduction in the expression of vascular endothelial growth factor-A (VEGF-A), a critical factor for angiogenesis. pnas.org These findings indicate that physiological ER stress during placental development activates IRE1α, which in turn is necessary for proper blood vessel formation. The use of specific inhibitors like this compound in ex vivo placental models could help to further elucidate the precise downstream targets of the kinase activity in regulating angiogenesis.

Investigation of Novel Cellular Processes

Beyond its canonical role in the UPR, research using selective inhibitors and genetic models has begun to uncover novel cellular functions of IRE1α. These non-canonical roles extend its influence to fundamental processes such as protein synthesis, cell cycle control, and the regulation of organelle communication.

One significant novel function is the direct regulation of protein synthesis. IRE1α has been shown to interact with components of the translation initiation complex, such as eIF4G and eIF3. ahajournals.org This interaction facilitates the formation of the initiation complex at the ER membrane and preferentially promotes the translation of specific transcripts, including those with 5' terminal oligopyrimidine (TOP) motifs. ahajournals.org This function is dependent on the kinase activity of IRE1α and suggests a direct role in controlling cell growth and protein production capacity beyond simply alleviating ER stress. ahajournals.org

Modulation of Cytokine Production (e.g., IL-4 in T Helper Cells)

The IRE1α pathway has been identified as a significant regulator of cytokine production in immune cells. Inhibition of IRE1α can, therefore, modulate immune responses by altering the cytokine milieu. While direct studies utilizing this compound to modulate cytokine production are not extensively documented in publicly available research, the effects of inhibiting the IRE1α pathway have been demonstrated using other specific inhibitors.

Research has shown that IRE1α is upregulated and activated upon T helper (Th) cell activation and is crucial for the production of Interleukin-4 (IL-4). nih.govconsensus.app IL-4 is a key cytokine in the differentiation of Th2 cells, which are involved in humoral immunity and allergic responses. The inhibition of IRE1α has been demonstrated to reduce the production of not only IL-4 but also other Th2 cytokines like IL-5 and IL-13. nih.govconsensus.app This effect is not due to altered expression of Th2 lineage-specific transcription factors but rather to a decrease in the stability of IL-4 mRNA. nih.govconsensus.app

Given that this compound is a potent and selective inhibitor of IRE1α, it is anticipated to have similar effects on cytokine production. The table below summarizes findings from studies using an alternative IRE1α inhibitor, 4µ8C, which informs the expected outcomes of using this compound.

| Cell Type | Treatment | Effect on Cytokine Production | Reference |

| CD4+ T cells | IRE1α inhibitor (4µ8C) | Decreased production of IL-4, IL-5, and IL-13 | nih.govconsensus.app |

These findings suggest that this compound could be a valuable tool for studying the role of the IRE1α pathway in T cell-mediated immunity and for exploring its therapeutic potential in diseases characterized by excessive Th2 responses, such as allergic asthma.

Interplay with Autophagy Activation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis and stress responses. The IRE1α pathway is intricately linked with the regulation of autophagy, particularly in the context of endoplasmic reticulum (ER) stress.

The IRE1α/X-box binding protein 1 (XBP1) signaling cascade, a major branch of the UPR, has been shown to regulate autophagy. nih.gov Activation of this pathway can enhance autophagic processes. nih.gov Conversely, inhibition of IRE1α can modulate autophagy, although the specific outcomes can be context-dependent. In some instances, IRE1α deficiency has been shown to lead to an increase in autophagy that is dependent on another UPR sensor, PERK. researchgate.net The IRE1α-JNK pathway has also been implicated in promoting cell survival through the enhancement of autophagy during the initial phase of hepatic steatosis. researchgate.net

While direct studies investigating the effect of this compound on autophagy are limited, research using other IRE1α inhibitors, such as STF083010, has demonstrated that blocking IRE1α can exacerbate cellular damage in certain contexts by impairing the protective autophagic response. nih.gov

The table below outlines the observed interplay between IRE1α and autophagy from studies using other modulators of the pathway.

| Cellular Context | Modulation of IRE1α Pathway | Effect on Autophagy | Reference |

| Renal Ischemic Stress | Inhibition with STF083010 | Exacerbated kidney damage (implying impaired protective autophagy) | nih.gov |

| Hepatic Steatosis (initial phase) | Activation of IRE1α-JNK pathway | Enhanced autophagy, promoting cell survival | researchgate.net |

These findings indicate that this compound could be instrumental in dissecting the complex relationship between the IRE1α pathway and autophagy in various physiological and pathological conditions.

Influence on Intracellular Signaling Networks

The IRE1α pathway does not operate in isolation; it intersects with and influences a variety of intracellular signaling networks, thereby affecting diverse cellular processes such as apoptosis, inflammation, and cell survival.

One of the well-established signaling cascades downstream of IRE1α involves its interaction with TNF receptor-associated factor 2 (TRAF2). This interaction can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.govresearchgate.net The IRE1α-TRAF2-JNK signaling axis is often associated with the pro-apoptotic arm of the UPR, particularly under conditions of prolonged or severe ER stress. nih.gov

Inhibition of IRE1α's kinase activity, which is the primary mode of action for this compound, would be expected to disrupt these downstream signaling events. By preventing the autophosphorylation of IRE1α, this compound can block the recruitment of TRAF2 and the subsequent activation of the JNK pathway. nih.gov This can have significant consequences for cell fate, potentially shifting the balance from a pro-apoptotic to a pro-survival response under certain stress conditions.

The table below summarizes the key intracellular signaling pathways influenced by IRE1α.

| Upstream Activator | IRE1α-Interacting Protein | Downstream Signaling Pathway | Cellular Outcome (Context-Dependent) | Reference |

| ER Stress | TRAF2 | JNK | Apoptosis, Inflammation | nih.govresearchgate.net |

The use of this compound in preclinical research offers a precise method for investigating the role of IRE1α-mediated signaling in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, where the dysregulation of these pathways is often implicated.

Methodological Approaches for Studying Ire1alpha Kinase in 1 Effects

Biochemical Assays for Kinase Activity

The kinase domain of IRE1alpha is responsible for its activation via trans-autophosphorylation upon sensing ER stress. novusbio.comnih.gov Biochemical assays are fundamental in quantifying the inhibitory potential of compounds like IRE1alpha kinase-IN-1 against this phosphorylation activity.

Autophosphorylation Assays

Autophosphorylation is a hallmark of IRE1alpha activation, where the kinase domains of dimerized or oligomerized IRE1alpha molecules phosphorylate each other. nih.govrupress.org Assays measuring this process are crucial for determining an inhibitor's direct impact on the kinase function.

A common method involves the use of a recombinant cytoplasmic portion of IRE1alpha, often the kinase-endoribonuclease (KEN) domain. The inhibitory effect of this compound on autophosphorylation has been quantified using such an assay. Specifically, its potency was determined by measuring the inhibition of pS724 autophosphorylation on the recombinant G547 IRE1alpha KEN domain. medchemexpress.com Serine 724 is a key phosphorylation site within the activation loop of IRE1alpha, and its phosphorylation status is a reliable indicator of kinase activity. novusbio.comnih.gov In this context, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 160 nM. medchemexpress.com

These assays can be performed in various formats, including radioactive assays using [γ-³²P]ATP or non-radioactive methods like ELISA-based formats (e.g., DELFIA) or Western blotting with phospho-specific antibodies. novusbio.comnih.gov Phos-tag™ SDS-PAGE is another powerful technique that allows for the separation of phosphorylated and non-phosphorylated forms of IRE1alpha, providing a clear visual readout of autophosphorylation inhibition. nih.gov

| Compound | Assay Target | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Recombinant G547 IRE1alpha KEN domain pS274 autophosphorylation | IC50 | 160 nM | medchemexpress.com |

Exogenous Substrate Phosphorylation Assays (e.g., Myelin Basic Protein)

To confirm that the inhibition of autophosphorylation is due to a direct effect on the catalytic activity of the kinase, exogenous or generic kinase substrates can be used. Myelin Basic Protein (MBP) is a commonly used substrate for many kinases in in vitro assays. nih.gov

In this type of assay, activated, phosphorylated IRE1alpha is incubated with a substrate like MBP in the presence of ATP. The ability of an inhibitor to block the transfer of a phosphate (B84403) group from ATP to the substrate is then measured. While specific data for this compound using an MBP phosphorylation assay is not prominently available, this method serves as a standard approach. It helps to distinguish compounds that prevent the initial autophosphorylation event from those that inhibit the kinase's ability to phosphorylate other substrates. The detection of substrate phosphorylation can be achieved through methods similar to those used in autophosphorylation assays, such as radioactive labeling or phospho-specific antibodies. nih.gov

Molecular Assays for RNase Activity

The RNase activity of IRE1alpha is responsible for initiating the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a specific subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). biorxiv.orgspringernature.com Assessing the impact of this compound on these RNase-mediated events is critical for understanding its full biological effect.

XBP1 mRNA Splicing Assays (e.g., Luciferase Reporter Systems, RT-qPCR)

The most well-characterized output of IRE1alpha RNase activation is the splicing of XBP1 mRNA, which removes a 26-nucleotide intron. nih.gov This event causes a frameshift, leading to the translation of the active XBP1s transcription factor. nih.gov

Luciferase Reporter Systems: A widely used method to quantify XBP1 splicing in living cells involves a reporter construct where the XBP1 sequence, including the splice site, is fused to a luciferase gene. In the unspliced state, the reading frame terminates before the luciferase sequence. Upon ER stress-induced splicing by IRE1alpha, the frameshift allows for the translation of a functional XBP1-luciferase fusion protein, generating a quantifiable light signal. nih.gov This approach has been used to determine the cellular potency of this compound. In HEK293 cells expressing such a reporter, the compound inhibited XBP1 splicing induced by both tunicamycin (B1663573) and thapsigargin (B1683126) with IC50 values ranging from 0.68 to 1.63 μM. medchemexpress.com

RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a direct and highly quantitative method to measure the levels of both spliced (XBP1s) and unspliced (XBP1u) mRNA. nih.govresearchgate.net Specific primer sets can be designed to selectively amplify either the spliced form or the total XBP1 transcript pool. researchgate.netsemanticscholar.org The ratio of spliced to total XBP1 mRNA provides a precise measure of IRE1alpha RNase activity. nih.gov Studies have shown that this compound dose-dependently inhibits the tunicamycin-induced expression of XBP1s mRNA in NCI-H929 multiple myeloma cells. medchemexpress.com

| Compound | Cell Line | Assay Type | Inducer | Parameter | Value (μM) | Reference |

|---|---|---|---|---|---|---|

| This compound | HEK293 | XBP1-Luciferase Reporter | Tunicamycin | IC50 | 0.68 - 1.63 | medchemexpress.com |

| This compound | HEK293 | XBP1-Luciferase Reporter | Thapsigargin | IC50 | 0.68 - 1.63 | medchemexpress.com |

RIDD Target mRNA Expression Analysis

Under high or sustained ER stress, the RNase activity of IRE1alpha expands to degrade a variety of mRNAs that are localized to the ER, a process known as RIDD. nih.govfrontiersin.org This mechanism is thought to reduce the protein load on the ER. frontiersin.org

The effect of an inhibitor on RIDD can be assessed by measuring the mRNA levels of known RIDD targets using RT-qPCR. nih.govsemanticscholar.org Cells are treated with an ER stress inducer in the presence or absence of the inhibitor, and the abundance of specific RIDD substrate mRNAs, such as BLOC1S1, is quantified. rupress.orgnih.gov A successful inhibitor of IRE1alpha's RNase activity would be expected to prevent the degradation of these target mRNAs. This analysis provides a more comprehensive view of the inhibitor's effect on the full scope of IRE1alpha's endoribonuclease function, beyond just XBP1 splicing. researchgate.netnih.gov

Fluorescent-Based RNA Cleavage Assays

To directly measure the enzymatic cleavage of an RNA substrate by IRE1alpha in a cell-free system, fluorescent-based assays are commonly employed. rupress.org These assays typically use a short, synthetic RNA oligonucleotide designed to mimic the stem-loop structure of the XBP1 mRNA splice site. nih.gov

This RNA substrate is dual-labeled with a fluorophore at one end and a quencher at the other. In its intact, hairpin state, the proximity of the quencher to the fluorophore suppresses the fluorescent signal (a phenomenon known as Fluorescence Resonance Energy Transfer, or FRET). Upon cleavage of the RNA by recombinant IRE1alpha, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. mdpi.com This method allows for real-time kinetic analysis of the RNase activity and the determination of inhibitor potency. This compound was shown to inhibit the RNase activity of IRE1alpha with an IC50 of 80 nM in such a biochemical assay. medchemexpress.com

| Compound | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Fluorescent-Based RNA Cleavage | IC50 | 80 nM | medchemexpress.com |

Cellular Assays for Target Engagement and Pathway Modulation

The biological effects of this compound are investigated through a variety of cellular assays designed to confirm its engagement with the target protein, Inositol-requiring enzyme 1α (IRE1α), and to measure its impact on the downstream signaling pathways. These assays are crucial for understanding the mechanism of action and the cellular consequences of inhibiting IRE1α.

Microscopic Analysis of IRE1α Foci Formation

Upon endoplasmic reticulum (ER) stress, IRE1α molecules oligomerize and assemble into large, dynamic clusters, often referred to as foci, within the ER membrane. nih.govescholarship.orgnih.gov This clustering is a hallmark of IRE1α activation. nih.govnih.gov The formation of these foci can be visualized and quantified using fluorescence microscopy, typically by transfecting cells with a fluorescently tagged IRE1α construct (e.g., GFP-IRE1α).

This compound has been demonstrated to effectively inhibit the formation of these stress-induced clusters. In studies using human embryonic kidney 293 (HEK293) cells that express GFP-IRE1α, treatment with the chemical inducer of ER stress, tunicamycin, leads to the robust formation of fluorescent foci. medchemexpress.comtargetmol.com The addition of this compound prevents this clustering in a dose-dependent manner. medchemexpress.comtargetmol.com Quantitative analysis of this inhibition has determined the half-maximal inhibitory concentration (IC50) for this compound in this assay. medchemexpress.comtargetmol.com

Table 1: Inhibition of IRE1α Foci Formation by this compound

| Cell Line | Stress Inducer | Assay | IC50 Value | Reference |

|---|

Protein Expression and Phosphorylation Analysis

A primary mechanism of IRE1α activation is trans-autophosphorylation within its kinase domain upon oligomerization. nih.govnih.gov This phosphorylation event is critical for the subsequent activation of its endoribonuclease (RNase) domain. nih.govnih.gov Therefore, analyzing the phosphorylation status of IRE1α is a direct method to assess the engagement and inhibitory activity of compounds like this compound.

Western blotting is a standard technique used to detect phosphorylated IRE1α (p-IRE1α) using antibodies specific to the phosphorylated sites, such as Serine 724. nih.govbiorxiv.org Studies have shown that this compound directly inhibits this ER stress-induced autophosphorylation. medchemexpress.comtargetmol.com In cell-free biochemical assays using the recombinant kinase-endoribonuclease (KEN) domain of IRE1α, this compound was found to inhibit autophosphorylation at Serine 724 with a specific IC50 value. medchemexpress.com This demonstrates that the compound directly interferes with the catalytic activity of the IRE1α kinase domain. medchemexpress.com

Table 2: Inhibition of IRE1α Autophosphorylation by this compound

| Assay Type | Target | IC50 Value | Reference |

|---|

Gene Expression Profiling (e.g., RNA Sequencing)

The most well-characterized downstream function of IRE1α's RNase activity is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.govnih.gov This splicing event removes a 26-nucleotide intron, leading to a frameshift and the production of the active XBP1s transcription factor. nih.gov XBP1s then upregulates a host of genes involved in restoring ER homeostasis. nih.gov this compound, by inhibiting the kinase-dependent activation of the RNase domain, effectively blocks XBP1 splicing. medchemexpress.comtargetmol.com

This effect is commonly measured using reporter assays, such as a luciferase reporter fused to XBP1 mRNA in HEK293 cells, or by directly quantifying the levels of spliced XBP1 (XBP1s) mRNA using quantitative reverse transcription PCR (qRT-PCR) in various cell lines, including multiple myeloma cells like NCI-H929. medchemexpress.comtargetmol.comnih.gov this compound has been shown to inhibit both tunicamycin- and thapsigargin-induced XBP1 splicing. medchemexpress.comtargetmol.com

Beyond XBP1 splicing, the RNase domain of IRE1α also degrades a subset of other mRNAs localized to the ER through a process called Regulated IRE1-Dependent Decay (RIDD). nih.govresearchgate.net Gene expression profiling techniques like RNA sequencing (RNA-Seq) are employed to identify novel RIDD targets and to obtain a global view of the transcriptional changes mediated by IRE1α inhibition. nih.gov These studies reveal that IRE1α is a key regulator of a broad range of mRNAs, affecting multiple pathways critical for cell survival and proliferation. nih.govresearchgate.net

Table 3: Inhibition of IRE1α RNase Activity by this compound

| Cell Line | Stress Inducer | Assay | IC50 Range | Reference |

|---|---|---|---|---|

| HEK293 | Tunicamycin, Thapsigargin | XBP1-Luciferase Splicing | 0.68 - 1.63 μM | medchemexpress.comtargetmol.com |

In vitro and Ex vivo Model Systems

To elucidate the functional consequences of IRE1α inhibition by this compound in a biologically relevant context, various in vitro and ex vivo model systems are utilized. These models range from established cancer cell lines to more complex, three-dimensional organoid cultures that better mimic tissue architecture.

Mammalian Cell Lines and Primary Cell Cultures

A wide array of mammalian cell lines serves as the foundation for studying the effects of IRE1α inhibitors. These models are instrumental for initial screening, mechanism of action studies, and confirming on-target activity.

HEK293 (Human Embryonic Kidney 293): These cells are frequently used for overexpression studies and reporter assays due to their high transfection efficiency. They have been pivotal in demonstrating the effect of this compound on IRE1α foci formation and XBP1 splicing. medchemexpress.comtargetmol.comnih.gov

Multiple Myeloma (MM) Cell Lines (e.g., NCI-H929, H929, KMS-11, RPMI-8226): MM cells are highly secretory and experience significant baseline ER stress, making them dependent on the IRE1α-XBP1 pathway for survival. nih.gov These cell lines are critical models for evaluating the therapeutic potential of IRE1α kinase inhibitors. nih.gov Studies have confirmed that this compound inhibits XBP1s expression in H929 cells. medchemexpress.com

Primary Cell Cultures: To validate findings in a more physiologically relevant setting, primary cells isolated directly from tissues are used. These include mouse embryonic fibroblasts (MEFs) and primary hepatocytes, which have been used to investigate the role of IRE1α phosphorylation and signaling. nih.govbiorxiv.org Furthermore, the efficacy of IRE1α kinase inhibitors has been tested on patient-derived CD138+ plasma cells from the bone marrow of MM patients, providing a direct link to the clinical setting. nih.gov

Organoid Culture Models